MDA77

Beschreibung

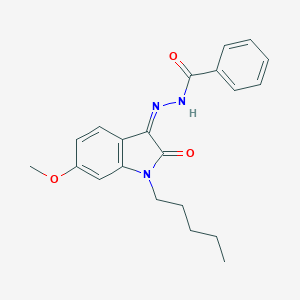

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-hydroxy-6-methoxy-1-pentylindol-3-yl)iminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14,26H,3-4,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDQOZCXKLNSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=CC(=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043029 | |

| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103774-21-5 | |

| Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis and Multifaceted Functions of MDA-7/IL-24: A Tumor Suppressor Cytokine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanoma Differentiation Associated gene-7 (mda-7), also known as Interleukin-24 (IL-24), has emerged as a promising candidate in cancer therapy due to its unique ability to selectively induce apoptosis in a broad spectrum of cancer cells while remaining non-toxic to normal cells. Discovered through a specialized subtraction hybridization technique, this IL-10 family cytokine exhibits a complex and multifaceted mechanism of action, encompassing tumor suppression, angiogenesis inhibition, and immune modulation. This technical guide provides a comprehensive overview of the discovery, molecular functions, and therapeutic potential of MDA-7/IL-24, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of its intricate signaling networks.

Discovery and Cloning

The mda-7 gene was first identified in the laboratory of Dr. Paul B. Fisher using a technique called Differentiation Induction Subtraction Hybridization (DISH) .[1][2] This method was designed to isolate genes that are differentially expressed when cancer cells are induced to undergo terminal differentiation, a process where they lose their ability to proliferate.

In the pivotal experiment, human melanoma cells (HO-1) were treated with a combination of interferon-beta (IFN-β) and mezerein (MEZ) to induce terminal differentiation.[3][4][5] A subtracted cDNA library was then created by removing the genes expressed in proliferating melanoma cells from the genes expressed in the terminally differentiated cells.[3] This process led to the isolation of several novel genes, including mda-7.[4] Subsequent analysis revealed that mda-7 expression was significantly upregulated in terminally differentiated melanoma cells and inversely correlated with melanoma progression.[1][4][6]

Due to its chromosomal location and cytokine-like properties, mda-7 was later classified as a member of the Interleukin-10 (IL-10) family and officially named IL-24.[6][7]

Experimental Protocol: Differentiation Induction Subtraction Hybridization (DISH)

The DISH protocol, as applied to the discovery of mda-7, involves the following key steps:

-

Cell Culture and Treatment: Human melanoma cells (e.g., HO-1) are cultured under standard conditions. One group of cells is treated with a combination of IFN-β and the protein kinase C activator mezerein to induce terminal differentiation, while a control group remains untreated and actively proliferating.

-

mRNA Isolation: Total RNA is extracted from both the treated (differentiated) and untreated (proliferating) cell populations at various time points. Poly(A)+ mRNA is then purified from the total RNA.

-

cDNA Synthesis: The isolated mRNA from both populations is reverse transcribed to synthesize complementary DNA (cDNA).

-

Subtraction Hybridization: The cDNA from the differentiated cells (tester) is hybridized with an excess of cDNA from the proliferating cells (driver). This allows for the formation of hybrids between the common transcripts present in both samples.

-

Separation: The hybridized common cDNAs are then removed, leaving behind the cDNAs that are unique to or upregulated in the terminally differentiated cells.

-

Library Construction and Screening: The subtracted cDNA population is then cloned into a vector to create a subtracted cDNA library. Individual clones from this library are then screened to identify and characterize the differentially expressed genes, such as mda-7.

Molecular Functions of MDA-7/IL-24

MDA-7/IL-24 exerts its anti-cancer effects through a variety of mechanisms, both intracellularly and extracellularly.

Cancer-Specific Apoptosis

The most remarkable feature of MDA-7/IL-24 is its ability to selectively induce programmed cell death, or apoptosis, in a wide array of cancer cells without harming normal cells.[1] This cancer-specific cytotoxicity is a key attribute that makes it an attractive therapeutic agent.

One of the primary mechanisms by which MDA-7/IL-24 induces apoptosis is through the induction of endoplasmic reticulum (ER) stress.[8] Overexpression of MDA-7/IL-24 in cancer cells leads to its accumulation in the ER, triggering the Unfolded Protein Response (UPR). This, in turn, activates several downstream pathways that culminate in apoptosis. Key mediators in this process include the GADD (Growth Arrest and DNA Damage-inducible) family of genes.[8]

MDA-7/IL-24 also influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL, thereby tipping the cellular scale towards apoptosis.

"Bystander" Anti-Tumor Activity

Secreted MDA-7/IL-24 can induce apoptosis in neighboring cancer cells that have not been directly transduced with the mda-7 gene.[9] This "bystander effect" significantly amplifies its therapeutic potential, as it does not require 100% gene delivery to the tumor mass. This effect is mediated by the binding of secreted MDA-7/IL-24 to its cell surface receptors on adjacent cancer cells.[9]

Anti-Angiogenesis

MDA-7/IL-24 has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7] It can directly inhibit the proliferation and migration of endothelial cells and also downregulate the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[7]

Immunomodulation

As a member of the IL-10 cytokine family, MDA-7/IL-24 also possesses immunomodulatory functions. It can stimulate the production of other pro-inflammatory cytokines, such as IFN-γ and TNF-α, and enhance the activity of immune cells, potentially contributing to an anti-tumor immune response.

Signaling Pathways

MDA-7/IL-24 signals through two distinct heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[10][11] The expression of these receptors on various cell types dictates their responsiveness to extracellular MDA-7/IL-24.

Receptor-Mediated Signaling

Binding of MDA-7/IL-24 to its receptors can activate the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT1 and STAT3.[7] While STAT activation is a common feature of cytokine signaling, the pro-apoptotic effects of MDA-7/IL-24 appear to be largely independent of this pathway in many cancer types.[10]

Intracellular Signaling

The cancer-specific apoptotic effects of MDA-7/IL-24 are often mediated through intracellular pathways that are independent of receptor binding. A key pathway involves the activation of p38 MAPK, which in turn leads to the upregulation of the GADD family of genes and subsequent apoptosis.[8]

Diagram: MDA-7/IL-24 Signaling Pathways

Caption: MDA-7/IL-24 signaling pathways leading to its diverse anti-cancer effects.

Quantitative Data

A growing body of evidence highlights the differential expression of MDA-7/IL-24 in cancerous versus normal tissues and its efficacy in preclinical and clinical settings.

Expression in Cancer

| Cancer Type | MDA-7/IL-24 Expression in Cancer vs. Normal Tissue | Reference |

| Melanoma | Significantly decreased mRNA and protein expression with progression from normal melanocytes to metastatic melanoma. | [6] |

| Non-Small Cell Lung Cancer (Adenocarcinoma) | High expression in 53% of patients; correlated with a higher incidence of apoptotic tumor cells and a more favorable prognosis. | [12] |

| Various Cancer Cell Lines | Low or absent protein expression in many cancer cell lines compared to normal tissues. | [7] |

Preclinical and Clinical Efficacy

| Study Type | Model/Patient Population | Treatment | Key Quantitative Findings | Reference |

| Phase I Clinical Trial | Patients with advanced solid tumors | Intratumoral injection of INGN 241 (adenovirus expressing mda-7) | Dose-dependent increase in apoptosis in injected tumors. Evidence of clinical activity in 44% of lesions with a repeat injection schedule. | |

| Preclinical | Human melanoma cells | Transfection with mda-7 expression constructs | Reduction in growth and colony formation. | [4] |

| Preclinical | Non-small cell lung cancer xenograft | Adenoviral delivery of mda-7 | Reduced tumor vascularization. | [8] |

Experimental Protocols

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

-

Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilization: Treat with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow entry of the labeling enzyme.

-

Labeling: Incubate the sample with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Detection: If using indirectly labeled dUTPs (like BrdUTP), incubate with a labeled antibody that specifically recognizes the incorporated nucleotide.

-

Analysis: Visualize the labeled cells using fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit a strong signal due to the high number of DNA strand breaks.

Diagram: TUNEL Assay Workflow

Caption: A simplified workflow of the TUNEL assay for detecting apoptosis.

Gene Delivery: Adenoviral Vectors

Replication-deficient adenoviral vectors are a common tool for delivering the mda-7 gene to cancer cells, both in vitro and in vivo.

-

Vector Construction: The mda-7 cDNA is cloned into an adenoviral shuttle vector under the control of a strong promoter (e.g., CMV).

-

Virus Production: The shuttle vector is co-transfected with a backbone adenoviral vector into a packaging cell line (e.g., HEK293). The packaging cells provide the necessary viral proteins for replication and packaging of the recombinant adenovirus.

-

Purification and Titer Determination: The produced adenovirus is purified from the cell lysate and its concentration (titer) is determined.

-

In Vitro Transduction: Cancer cells in culture are infected with the adenovirus at a specific multiplicity of infection (MOI).

-

In Vivo Administration: For animal studies or clinical applications, the adenoviral vector can be directly injected into the tumor.

Conclusion and Future Directions

MDA-7/IL-24 stands out as a potent and selective anti-cancer agent with a well-documented ability to induce apoptosis in a wide range of tumor types. Its multifaceted functions, including anti-angiogenic and immunomodulatory activities, further enhance its therapeutic appeal. The successful completion of a Phase I clinical trial has paved the way for further investigation into its clinical utility.

Future research will likely focus on optimizing delivery strategies to enhance systemic administration and target metastatic disease. Combination therapies, where MDA-7/IL-24 is used in conjunction with conventional chemotherapy, radiation, or immunotherapy, hold significant promise for improving treatment outcomes. A deeper understanding of the intricate molecular mechanisms underlying its cancer cell-specific toxicity will be crucial for the rational design of next-generation MDA-7/IL-24-based therapeutics. The continued exploration of this unique cytokine is poised to make a significant impact on the future of cancer treatment.

References

- 1. mda-7/IL-24, a novel cancer selective apoptosis inducing cytokine gene: from the laboratory into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiation induction subtraction hybridization (DISH): a strategy for cloning genes displaying differential expression during growth arrest and terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Subtraction hybridization identifies a novel melanoma differentiation associated gene, mda-7, modulated during human melanoma differentiation, growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtraction hybridization identifies a novel melanoma differentiation associated gene, mda-7, modulated during human melanoma differentiation, growth and progression. | Semantic Scholar [semanticscholar.org]

- 6. mda-7/IL-24: Multifunctional cancer-specific apoptosis-inducing cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDA-7/IL-24: Multifunctional Cancer Killing Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mda-7/IL-24: A Unique Member of the IL-10 Gene Family Promoting Cancer-Targeted Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Mechanisms of Action of MDA-7/IL-24: A Ubiquitous Cancer-Suppressing Protein | MDPI [mdpi.com]

- 10. Human interleukin 24 (MDA-7/IL-24) protein kills breast cancer cells via the IL-20 receptor and is antagonized by IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin 24 (MDA-7/MOB-5) signals through two heterodimeric receptors, IL-22R1/IL-20R2 and IL-20R1/IL-20R2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of MDA-7/IL-24 and its clinical significance in resected non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The IL-24 Cytokine Subfamily: A Technical Guide to Receptor Signaling and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Interleukin-24 (IL-24) cytokine subfamily, a distinct group within the larger IL-10 family, comprises IL-19, IL-20, IL-22, IL-24, and IL-26. These cytokines are critical mediators of cellular communication, playing multifaceted roles in immune regulation, tissue homeostasis, host defense, and the pathogenesis of inflammatory diseases and cancer. They exert their functions by signaling through shared, heterodimeric class II cytokine receptors, primarily activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This guide provides a comprehensive technical overview of the IL-24 subfamily, detailing the structure and function of each member, their specific receptor complexes, and downstream signaling cascades. Quantitative data on receptor binding affinities and expression levels in disease are summarized, alongside detailed protocols for key experimental methodologies essential for their study.

Introduction to the IL-24 Cytokine Subfamily

The IL-24 subfamily, also known as the IL-20 subfamily, is a branch of the IL-10 family of cytokines, grouped based on structural similarities, gene location, and the use of common receptor subunits.[1][2] This family includes IL-19, IL-20, IL-22, IL-24, and IL-26.[1] These cytokines are pivotal in orchestrating communication between the immune system and epithelial tissues, as their receptors are predominantly expressed on epithelial cells while the cytokines themselves are largely produced by immune cells.[3][4] This unique signaling axis allows them to be potent regulators of tissue repair, inflammation, and innate immunity.[3][4] Dysregulation of these cytokines is implicated in a range of autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease.[5]

Members of the IL-24 Subfamily

Interleukin-24 (IL-24)

Also known as Melanoma Differentiation-Associated gene 7 (mda-7), IL-24 is a multifunctional cytokine with dual pro- and anti-inflammatory functions.[6] It is produced by activated monocytes, macrophages, and T helper 2 (Th2) cells.[7] IL-24 is renowned for its potent, cancer-specific tumor suppressor activities, including the induction of apoptosis in malignant cells with no effect on normal cells. It also plays significant roles in wound healing, immune regulation, and host defense.[6][7]

Interleukin-19 (IL-19)

IL-19 is considered an immunoregulatory cytokine with functions that can be either pro- or anti-inflammatory depending on the biological context.[8][9] It is primarily expressed by monocytes, B cells, and various epithelial cells.[10] While initially associated with Th2 responses, its role is complex; it is involved in the pathogenesis of chronic inflammatory diseases like psoriasis and RA but can also exhibit suppressive functions.[3][10] Recent studies suggest IL-19 can act as an upstream modulator of cytokine responses to cellular stressors like DNA damage.[11]

Interleukin-20 (IL-20)

IL-20 is strongly associated with the biology of the skin and the pathogenesis of psoriasis.[3] Produced mainly by myeloid cells like monocytes and dendritic cells, as well as keratinocytes, its expression is stimulated by inflammatory triggers such as IL-1β and TNF-α. IL-20 functions in wound healing, regulation of keratinocyte differentiation, and angiogenesis, and contributes to the inflammatory environment in diseases like rheumatoid arthritis.

Interleukin-22 (IL-22)

IL-22 is unique in that it primarily targets non-hematopoietic cells, particularly epithelial cells in the skin, gut, liver, and lungs, serving as a key mediator of immune-epithelial crosstalk. It is produced by various T cell subsets (Th1, Th17, Th22) and innate lymphoid cells. IL-22 is crucial for maintaining epithelial barrier integrity, promoting tissue repair and regeneration, and inducing the expression of antimicrobial peptides. While protective in the context of infection, its overproduction can contribute to chronic inflammatory diseases.

Interleukin-26 (IL-26)

IL-26 is a pro-inflammatory cytokine primarily secreted by Th17 and other memory T cell populations.[5] Structurally unique with a highly cationic nature, IL-26 possesses direct antimicrobial properties, capable of forming pores in bacterial membranes.[5][7] Beyond its canonical receptor-mediated signaling, it can bind to extracellular DNA, forming complexes that trigger TLR9 and amplify inflammatory responses. It is implicated in various inflammatory conditions and has been shown to promote tumor growth in some contexts.[5]

Receptor Complexes and Ligand Binding

The biological specificity of the IL-24 subfamily members is dictated by their interaction with a limited set of shared heterodimeric receptor complexes. The differential affinity of each cytokine for the various receptor subunits fine-tunes the cellular response.[4]

-

IL-24 and IL-20 are capable of signaling through two distinct receptor complexes:

-

IL-19 signals exclusively through the Type I IL-20 Receptor (IL-20R1 / IL-20R2).[4]

-

IL-22 signals through a unique complex composed of IL-22R1 / IL-10R2 .[1]

-

IL-26 signals through its specific receptor complex: IL-20R1 / IL-10R2 .

The binding process is often sequential. For instance, IL-22 first binds with high affinity to IL-22R1, which then recruits the lower-affinity IL-10R2 subunit to form the active signaling complex.[1] Similarly, for the Type I IL-20 receptor, cytokines typically bind to the IL-20R2 subunit first, which facilitates the recruitment of IL-20R1.

Data Presentation

Table 1: IL-24 Subfamily Cytokines and Their Receptor Complexes

| Cytokine | Receptor Subunit 1 | Receptor Subunit 2 | Receptor Complex Name |

| IL-19 | IL-20R1 | IL-20R2 | Type I IL-20R |

| IL-20 | IL-20R1 | IL-20R2 | Type I IL-20R |

| IL-22R1 | IL-20R2 | Type II IL-20R | |

| IL-22 | IL-22R1 | IL-10R2 | IL-22R |

| IL-24 | IL-20R1 | IL-20R2 | Type I IL-20R |

| IL-22R1 | IL-20R2 | Type II IL-20R | |

| IL-26 | IL-20R1 | IL-10R2 | IL-26R |

Table 2: Quantitative Receptor-Ligand Binding Affinities (Kd)

| Ligand | Receptor/Subunit | Binding Affinity (Kd) | Method | Reference(s) |

| IL-24 | IL-20R1/IL-20R2 & IL-22R1/IL-20R2 | ~2 - 8 nM | ELISA-based | [7] |

| IL-24 | IL-20R2-Fc | ~8 - 10 nM | ELISA | |

| IL-20 | IL-20R1/IL-20R2 & IL-22R1/IL-20R2 | ~2 - 8 nM | ELISA-based | [7] |

| IL-20 | IL-20R1 | ~9 µM | SPR | [1][4] |

| IL-20 | IL-20R2 | 697 nM | SPR | |

| IL-20 | IL-20R2-Fc | ~8 - 10 nM | ELISA | |

| IL-19 | IL-20R1 | No detectable binding | SPR | [1][4] |

| IL-19 | IL-20R2 | 105 nM | SPR | |

| IL-19 | IL-20R2-Fc | ~8 - 10 nM | ELISA | |

| IL-22 | IL-22R1 | ~1.2 nM - 20 nM | SPR / Binding Assay | [1][4] |

| IL-22/IL-22R1 Complex | IL-10R2 | ~7 - 45 µM | Binding Assay | [1] |

| IL-22 | IL-22BP (soluble) | ~1 pM | Binding Assay | |

| IL-26 | IL-20R1/IL-10R2 | Not Quantified (IL-20R1 is high-affinity subunit) | Neutralization Assay | [3] |

Table 3: Expression of IL-24 Subfamily Cytokines in Inflammatory Diseases

| Cytokine | Disease | Finding | Sample Type | Reference(s) |

| IL-19, IL-20, IL-22, IL-24 | Psoriasis | All are elevated in lesional skin; IL-19 is most upregulated mRNA. | Skin Biopsies | [3] |

| IL-23 | Psoriasis | Significantly increased levels. | Serum | [9] |

| IL-20 | Rheumatoid Arthritis | Median: 432.1 ng/mL (vs. 0 in osteoarthritis). | Synovial Fluid | |

| IL-20, IL-24 | Rheumatoid Arthritis | Increased plasma concentrations in early RA patients. | Plasma | |

| IL-24 | Rheumatoid Arthritis | Elevated levels in endothelial and mononuclear cells. | Synovial Membranes |

Signaling Pathways

Upon ligand-induced dimerization of the receptor subunits, a downstream signaling cascade is initiated, predominantly through the JAK-STAT pathway.

Canonical JAK-STAT Signaling

The cytoplasmic domains of the receptor subunits are constitutively associated with Janus kinases (JAKs). Ligand binding brings the JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs (typically JAK1 and Tyk2) then phosphorylate specific tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3.[7] Once recruited, the STATs are themselves phosphorylated by the JAKs, causing them to detach from the receptor, form homo- or heterodimers, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes.

Non-Canonical Pathways

In addition to JAK-STAT, members of the IL-24 family can activate other signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) pathways: including p38, ERK, and JNK.

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. [6]

-

Receptor-Independent Signaling: IL-24 can induce apoptosis in cancer cells through intracellular mechanisms independent of cell surface receptors, involving endoplasmic reticulum (ER) stress. IL-26 can directly bind DNA and activate intracellular sensors like TLR9.

Visualizations: Signaling Pathways

Below are Graphviz diagrams illustrating the canonical signaling pathways for each cytokine subfamily member.

Caption: IL-24 and IL-20 Signaling Pathways.

Caption: IL-19 Signaling Pathway.

Caption: IL-22 Signaling Pathway.

Caption: IL-26 Signaling Pathway.

Experimental Protocols

Protocol: Analysis of STAT3 Phosphorylation by Western Blot

This protocol details the detection of tyrosine 705 phosphorylated STAT3 (p-STAT3), a key indicator of IL-24 subfamily cytokine activity.

Workflow Diagram

Caption: Western Blot Workflow for p-STAT3.

Methodology:

-

Cell Culture and Stimulation: Plate target cells (e.g., keratinocytes, epithelial cells) and grow to 70-80% confluency. Serum-starve cells for 4-6 hours. Stimulate cells with the desired cytokine (e.g., 50 ng/mL of recombinant human IL-22) for a specified time (e.g., 15-30 minutes). Include an unstimulated control.

-

Cell Lysis: Place culture plates on ice and wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-15% Tris-Glycine).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 at Tyr705 (e.g., Rabbit anti-p-STAT3 (Tyr705) mAb) diluted in blocking buffer. This is typically performed overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Stripping and Re-probing: To normalize data, the membrane can be stripped of antibodies using a mild stripping buffer and re-probed with antibodies against total STAT3 and a loading control protein (e.g., β-actin or GAPDH).

Protocol: Receptor-Ligand Binding Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a framework for quantifying the binding kinetics (association and dissociation rates) and affinity (Kd) between an IL-24 family cytokine and its receptor components.[11]

Methodology:

-

System Preparation: Prepare running buffer (e.g., HBS-EP+) and ensure the SPR instrument (e.g., Biacore) is primed and the sensor chip surface is equilibrated.

-

Ligand Immobilization: Covalently immobilize the receptor protein (ligand, e.g., recombinant sIL-22R1-Fc) onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the ligand, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in parallel (activated and deactivated without ligand) to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Interaction Analysis:

-

Inject a series of increasing concentrations of the cytokine (analyte, e.g., recombinant IL-22) over both the ligand and reference flow cells at a constant flow rate.

-

Association Phase: Monitor the binding in real-time, measured in Resonance Units (RU), as the analyte flows over the surface.

-

Dissociation Phase: Switch back to flowing only running buffer over the surface and monitor the dissociation of the analyte from the immobilized ligand.

-

-

Surface Regeneration: If the ligand-analyte interaction is of high affinity, a regeneration solution (e.g., low pH glycine-HCl) may be required to inject between analyte cycles to strip all bound analyte and restore the ligand surface.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Protocol: In Vivo Cytokine Administration in a Mouse Model

This protocol outlines a general procedure for assessing the biological effect of an IL-24 family cytokine in a relevant mouse model (e.g., a model of psoriasis or cancer).[5]

Methodology:

-

Animal Model and Acclimation: Select an appropriate mouse strain (e.g., C57BL/6 or BALB/c) and disease model. Acclimate animals to the facility for at least one week prior to the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee.

-

Experimental Groups: Establish necessary experimental groups, including:

-

Vehicle control group (e.g., receiving PBS or carrier protein).

-

Treatment group(s) receiving the recombinant cytokine at one or more doses.

-

Positive control group, if applicable.

-

-

Cytokine Administration:

-

Reconstitute the sterile, endotoxin-low recombinant cytokine in a sterile vehicle (e.g., PBS).

-

Administer the cytokine via a chosen route (e.g., subcutaneous, intraperitoneal, or intravenous injection) at a predetermined dosing schedule (e.g., daily, every other day). Doses must be determined from literature or preliminary dose-ranging studies.

-

-

Monitoring and Endpoint Collection:

-

Monitor animals regularly for clinical signs of disease, body weight, and any adverse effects.

-

At the experimental endpoint, euthanize the animals and collect relevant samples.

-

Blood/Serum: Collect blood via cardiac puncture for serum isolation. Serum can be used to measure systemic levels of other cytokines (by ELISA or multiplex assay) or biomarkers.[5]

-

Tissues: Harvest affected tissues (e.g., skin, synovial joints, tumor). A portion can be fixed in formalin for histology and immunohistochemistry, while another portion can be snap-frozen for protein (Western blot) or mRNA (qPCR) analysis.

-

-

Analysis: Analyze the collected samples to evaluate the effect of the cytokine treatment. This may include histological scoring of inflammation, measuring tumor volume, quantifying gene or protein expression of downstream targets, or analyzing immune cell populations by flow cytometry.[5]

References

- 1. Structural basis for receptor sharing and activation by interleukin-20 receptor-2 (IL-20R2) binding cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. Characterization of novel anti-IL-26 neutralizing monoclonal antibodies for the treatment of inflammatory diseases including psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-26, a non-canonical mediator of DNA inflammatory stimulation, promotes TNBC engraftment and progression in association with neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutting edge: IL-26 signals through a novel receptor complex composed of IL-20 receptor 1 and IL-10 receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IL26, a Noncanonical Mediator of DNA Inflammatory Stimulation, Promotes TNBC Engraftment and Progression in Association with Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IL-26 from innate lymphoid cells regulates early-life gut epithelial homeostasis by shaping microbiota composition | The EMBO Journal [link.springer.com]

- 11. wjgnet.com [wjgnet.com]

The Multifaceted Anti-Cancer Mechanism of MDA-7/IL-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma Differentiation Associated gene-7 (MDA-7), also known as Interleukin-24 (IL-24), is a unique member of the IL-10 cytokine family with potent and selective anti-cancer properties.[1][2][3] Unlike conventional therapies, MDA-7/IL-24 induces cell death specifically in a broad spectrum of cancer cells while remaining non-toxic to normal cells.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the oncolytic activity of MDA-7/IL-24, focusing on its signaling pathways, induction of apoptosis and autophagy, and its anti-angiogenic and immunomodulatory effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.

Introduction: The Promise of a Cancer-Specific Cytokine

First identified in terminally differentiating human melanoma cells, MDA-7/IL-24 has emerged as a promising candidate for cancer gene therapy.[1][2] Its expression is often downregulated during melanoma progression, suggesting a role as a tumor suppressor.[2][5] Ectopic expression of MDA-7/IL-24, typically delivered via viral vectors such as adenovirus (Ad.mda-7), has been shown to inhibit tumor growth, invasion, and metastasis across a wide range of cancer types in preclinical models.[1][2] Furthermore, a Phase I clinical trial has demonstrated its safety and preliminary efficacy in patients with advanced cancers.[1][6] The multifaceted mechanism of action of MDA-7/IL-24, encompassing direct cytotoxic effects, bystander activity, and modulation of the tumor microenvironment, makes it a compelling subject of ongoing research and therapeutic development.[1][2][7]

Receptor Binding and Initial Signaling Events

At physiological concentrations, MDA-7/IL-24 functions as a typical cytokine, binding to heterodimeric receptor complexes on the cell surface. These complexes consist of either IL-20R1 and IL-20R2, or IL-22R1 and IL-20R2.[1][8] This receptor engagement activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation of STAT1 and STAT3.[1][9] In normal cells, this signaling cascade is associated with immunomodulatory functions and does not induce cell death.[2][10]

However, the cancer-specific killing properties of MDA-7/IL-24 can be both receptor-dependent and -independent.[11] The "bystander effect," where secreted MDA-7/IL-24 from a small population of transduced cells can induce apoptosis in neighboring untransduced cancer cells, is a key receptor-mediated process.[1][12]

Figure 1: MDA-7/IL-24 Receptor Binding and STAT Activation.

Core Mechanism: Induction of Endoplasmic Reticulum (ER) Stress

A central mechanism of MDA-7/IL-24-induced cancer-specific apoptosis is the induction of a profound and sustained Endoplasmic Reticulum (ER) stress response.[1][2][8] When overexpressed in cancer cells, MDA-7/IL-24 localizes to the ER and Golgi apparatus.[2][5] This accumulation is thought to disrupt protein folding, leading to the Unfolded Protein Response (UPR).[8][13]

MDA-7/IL-24 interacts with the ER chaperone protein BiP/GRP78, causing its dissociation from the ER stress sensor PERK (PKR-like endoplasmic reticulum kinase).[1][8] This dissociation leads to the oligomerization and autophosphorylation of PERK. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which globally attenuates protein translation. This translational block preferentially affects the synthesis of short-lived pro-survival proteins such as c-FLIP, Mcl-1, and Bcl-2, tipping the cellular balance towards apoptosis.[1]

Furthermore, activated PERK enhances the transcription of pro-apoptotic genes, including the GADD (Growth Arrest and DNA Damage-inducible) family of genes.[1][8] The sustained ER stress also leads to an increase in reactive oxygen species (ROS) and ceramide production, which further contribute to mitochondrial dysfunction and cell death.[1][2][10]

Figure 2: MDA-7/IL-24-Induced ER Stress and Apoptosis.

Modulation of Apoptotic and Autophagic Pathways

The pro-apoptotic effects of MDA-7/IL-24 are multifaceted and involve the modulation of several key signaling pathways and effector molecules.

Apoptosis

-

Mitochondrial Pathway: By downregulating anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) and upregulating pro-apoptotic members (Bax, Bak), MDA-7/IL-24 shifts the balance in favor of mitochondrial outer membrane permeabilization.[1][2] This leads to the release of cytochrome c and the activation of the caspase cascade.

-

p38 MAPK Pathway: MDA-7/IL-24 activates the p38 mitogen-activated protein kinase (MAPK) pathway, which is partially dependent on PERK activation.[1][8] The p38 MAPK pathway contributes to cell cycle arrest and apoptosis.[1]

-

PKR Activation: In some cancer cell types, MDA-7/IL-24 can physically associate with and activate the double-stranded RNA-activated protein kinase (PKR).[1][5] Activated PKR can also phosphorylate eIF2α, further contributing to translational inhibition and apoptosis.

-

SARI Induction: MDA-7/IL-24 induces the expression of SARI (Suppressor of AP-1, induced by IFN), a tumor suppressor. SARI expression is necessary for the full anti-tumor effects of MDA-7/IL-24 and is induced via the p38 MAPK pathway.[8][14]

Toxic Autophagy

In addition to apoptosis, MDA-7/IL-24 can induce a form of cell death known as "toxic autophagy" in certain cancer cells, such as glioblastoma.[1][2][3] While autophagy is typically a pro-survival mechanism, prolonged and excessive autophagy can lead to cell death. MDA-7/IL-24-induced ER stress and ROS production are key triggers for this toxic autophagy.[1][2][10] In some contexts, this process is dependent on CD95 signaling.[1]

Anti-Angiogenic and Anti-Metastatic Effects

MDA-7/IL-24 exerts significant anti-angiogenic effects, further contributing to its anti-tumor activity.[1][7] It can directly inhibit the differentiation and migration of endothelial cells.[1][10] Additionally, MDA-7/IL-24 downregulates the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Interleukin-8 (IL-8), within tumor cells.[1] This inhibition of angiogenesis is mediated, in part, through the suppression of the PI3K/AKT signaling pathway and direct inhibition of Src kinase activity.[1]

MDA-7/IL-24 also possesses anti-metastatic properties. It has been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and upregulating p38 MAPK.[1][10]

The "Bystander" Anti-Tumor Effect

A remarkable feature of MDA-7/IL-24 therapy is its potent "bystander" effect, where the protein secreted from a small number of gene-transduced cells can induce apoptosis in a much larger population of neighboring, non-transduced cancer cells.[1][11][12] This effect is mediated by the binding of secreted MDA-7/IL-24 to its cognate receptors on adjacent cancer cells.[1][10] This interaction triggers an autocrine/paracrine loop, leading to the induction of endogenous MDA-7/IL-24 expression in the recipient cancer cells.[13][15] This amplified expression then initiates the same intracellular ER stress and apoptotic signaling cascades as in the originally transduced cells, effectively spreading the therapeutic effect throughout the tumor.[13]

Figure 3: The Bystander Effect of MDA-7/IL-24.

Quantitative Data Summary

The following tables summarize key quantitative data related to the anti-cancer effects of MDA-7/IL-24.

Table 1: In Vitro Cytotoxicity of Ad.mda-7 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| DU-145 | Prostate | MTT | Cell Viability | Time and dose-dependent decrease | [16] |

| MIA PaCa-2 | Pancreatic | Cell Count | Apoptosis | Significant increase with Ad-mda7 | [16] |

| A549 | Lung | TUNEL | Apoptosis | Increased apoptosis | [17] |

| B16 | Melanoma | MTT | Cell Viability | Significant reduction with mouse mda-7/IL-24 | [9] |

Table 2: Regulation of Key Signaling Molecules by MDA-7/IL-24

| Cancer Type | Molecule | Regulation | Effect | Reference |

| Melanoma | Bcl-2, Bcl-xL | Downregulation | Pro-apoptotic | [1] |

| Melanoma | Bax, Bak | Upregulation | Pro-apoptotic | [1] |

| Prostate | Mcl-1 | Downregulation | Pro-apoptotic | [1] |

| Various | SARI | Upregulation | Pro-apoptotic | [8] |

| Lung | VEGF, bFGF, IL-8 | Downregulation | Anti-angiogenic | [1] |

| Pancreatic | β-catenin, PI3K | Downregulation | Pro-apoptotic | [5][16] |

Experimental Protocols

Adenovirus-mediated Expression of MDA-7/IL-24

A common method to achieve high-level expression of MDA-7/IL-24 in cancer cells is through the use of a replication-incompetent type 5 adenovirus (Ad.mda-7).

-

Vector: E1 and E3 regions are deleted to render the virus replication-incompetent. The mda-7/IL-24 cDNA is cloned into the E1 region under the control of a strong promoter, such as the CMV promoter.

-

Transduction: Cancer cells are plated and allowed to adhere. The culture medium is replaced with a serum-free medium containing the Ad.mda-7 vector at a specified multiplicity of infection (MOI). After an incubation period (typically 1-2 hours), the virus-containing medium is removed and replaced with complete growth medium.

-

Analysis: Gene expression can be confirmed by RT-PCR and Western blotting at various time points post-transduction. Cellular effects (e.g., apoptosis, cell cycle arrest) are then assessed using appropriate assays.

Cell Viability and Apoptosis Assays

-

MTT Assay (Cell Viability): Cells are seeded in 96-well plates and treated with Ad.mda-7 or purified MDA-7/IL-24 protein. At desired time points, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. After incubation, the formazan crystals are solubilized, and the absorbance is read on a microplate reader.

-

TUNEL Assay (Apoptosis): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis. Treated cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is then quantified by flow cytometry or fluorescence microscopy.[17]

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MDA-7/IL-24, cleaved caspase-3, PARP, p-PERK, p-eIF2α, Bcl-2 family members). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

MDA-7/IL-24 represents a novel and promising anti-cancer agent with a unique mechanism of action that selectively targets cancer cells. Its ability to induce ER stress, apoptosis, and toxic autophagy, coupled with its anti-angiogenic and potent bystander effects, provides a multi-pronged attack on tumor growth and progression. The safety and preliminary efficacy observed in clinical trials are encouraging.

Future research should focus on optimizing delivery systems to enhance systemic administration and tumor targeting. Combination therapies that exploit the ER stress-inducing properties of MDA-7/IL-24 with other agents, such as chemotherapy, radiation, or immune checkpoint inhibitors, hold significant promise for improving therapeutic outcomes. A deeper understanding of the molecular basis for its cancer cell selectivity will be crucial for the continued development of this innovative therapeutic strategy.

References

- 1. MDA-7/IL-24: Multifunctional Cancer Killing Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent insights into apoptosis and toxic autophagy: The roles of MDA-7/IL-24, a multidimensional anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mda-7/IL-24, novel anticancer cytokine: focus on bystander antitumor, radiosensitization and antiangiogenic properties and overview of the phase I clinical experience (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mda-7/IL-24: Multifunctional cancer-specific apoptosis-inducing cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDA-7/IL-24 as a cancer therapeutic: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDA-7/IL-24-based cancer gene therapy: translation from the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel mechanism of MDA-7/IL-24 cancer-specific apoptosis through SARI induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering T cells to express tumoricidal MDA-7/IL-24 enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Mechanisms of Action of MDA-7/IL-24: A Ubiquitous Cancer-Suppressing Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Enhanced Cancer Therapy Using an Engineered Designer Cytokine Alone and in Combination With an Immune Checkpoint Inhibitor [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. Role of MDA-7/IL-24 a Multifunction Protein in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autocrine regulation of mda-7/IL-24 mediates cancer-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mda-7/IL24 kills pancreatic cancer cells by inhibition of the Wnt/PI3K signaling pathways: identification of IL-20 receptor-mediated bystander activity against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Systemic cancer gene therapy using adeno-associated virus type 1 vector expressing MDA-7/IL24 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MDA-7/IL-24 in Melanoma Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by aberrant cell proliferation and a failure to undergo terminal differentiation. A key player in the intricate signaling networks governing melanoma cell fate is the Melanoma Differentiation-Associated gene 7 (MDA-7), also known as Interleukin-24 (IL-24). First identified through subtraction hybridization in human melanoma cells induced to terminally differentiate, MDA-7/IL-24 has emerged as a potent tumor suppressor with the unique ability to selectively induce apoptosis in cancer cells, including melanoma, while leaving normal cells unharmed.[1][2][3] This technical guide provides an in-depth exploration of the role of MDA-7/IL-24 in melanoma cell differentiation, detailing its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Ectopic expression of MDA-7/IL-24 in melanoma cells, typically achieved through adenoviral vectors (Ad.mda-7), triggers a cascade of events culminating in growth arrest and programmed cell death.[4][5] This process is multifaceted and involves the activation of several key signaling pathways.

Data Presentation: Quantitative Effects of MDA-7/IL-24 on Melanoma Cells

The following tables summarize the quantitative data on the effects of Ad.mda-7 on melanoma cell lines.

Table 1: Effect of Ad.mda-7 on Melanoma Cell Viability and Apoptosis

| Cell Line | Treatment | Viability Reduction (%) | Apoptosis Induction (%) | Citation |

| FO-1 | Ad.mda-7 (100 pfu/cell) | ≈75 | ≈20 (at day 3) | [1][6] |

| MeWo | Ad.mda-7 | Significant | Significant | [6] |

| WM35 | Ad.mda-7 | Significant | Significant | [6] |

| HO-1 | Ad.mda-7 | Less sensitive | Lower induction | [1][6] |

Table 2: Modulation of Apoptosis-Related Proteins by Ad.mda-7 in Melanoma Cells

| Protein | Change in Expression | Method of Detection | Cell Line | Citation |

| Bcl-2 | Down-regulated | Western Blot | FO-1 | [1] |

| Bax | Up-regulated | Western Blot | Melanoma cells | [7] |

| GADD153 | Marked induction | Northern & Western Blot | FO-1, MeWo, WM35 | [1][3][6] |

| GADD45α | Marked induction | Northern & Western Blot | FO-1, MeWo, WM35 | [1][3][6] |

| GADD34 | Marked induction | Northern & Western Blot | FO-1, MeWo, WM35 | [1][3][6] |

| Phospho-p38 MAPK | Significantly increased | Western Blot | FO-1 | [1] |

Signaling Pathways

MDA-7/IL-24-induced apoptosis in melanoma cells is primarily mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the subsequent upregulation of the Growth Arrest and DNA Damage-inducible (GADD) family of genes.[1][3][6][8] This signaling cascade also intersects with the endoplasmic reticulum (ER) stress response.

p38 MAPK Pathway

Upon infection with Ad.mda-7, melanoma cells exhibit a significant increase in the phosphorylation of p38 MAPK.[1] This activation is a critical upstream event, as inhibition of p38 MAPK using the specific inhibitor SB203580 effectively blocks MDA-7-induced apoptosis and the induction of GADD genes.[1]

GADD Family of Genes

The activation of p38 MAPK leads to the coordinated overexpression of several members of the GADD family, including GADD153, GADD45α, and GADD34.[1][3][6] These proteins play a crucial role in promoting growth arrest and apoptosis. The induction of these genes is a key mechanism by which MDA-7 exerts its tumor-suppressive effects.

Bcl-2 Family and Mitochondrial Apoptosis

MDA-7/IL-24 signaling also modulates the expression of Bcl-2 family proteins, tipping the balance in favor of apoptosis. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][7] This shift in the Bcl-2/Bax ratio contributes to the mitochondrial pathway of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MDA-7/IL-24 in melanoma.

Adenovirus-mediated Expression of MDA-7/IL-24

-

Cell Culture: Human melanoma cell lines (e.g., FO-1, MeWo, WM35) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Adenovirus Infection: A replication-incompetent adenovirus encoding human MDA-7/IL-24 (Ad.mda-7) and a control vector (Ad.vec) are used. Cells are infected at a multiplicity of infection (MOI) of 100 plaque-forming units (pfu) per cell. The virus is added to serum-free media and incubated with the cells for 2 hours, after which complete media is added.

Western Blot Analysis

-

Protein Extraction: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GADD153, GADD45α, GADD34, p-p38 MAPK, total p38 MAPK, Bcl-2, Bax, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) kit.

Northern Blot Analysis

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Gel Electrophoresis: 10-20 µg of total RNA is separated on a 1% agarose gel containing formaldehyde.

-

Transfer and Hybridization: RNA is transferred to a nylon membrane and cross-linked. The membrane is pre-hybridized and then hybridized overnight with a ³²P-labeled cDNA probe specific for GADD153, GADD45α, GADD34, or GAPDH (as a loading control).

-

Detection: The membrane is washed under stringent conditions and exposed to X-ray film to visualize the bands.

Cell Viability (MTT) Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are infected with Ad.mda-7 or Ad.vec as described above.

-

MTT Addition: At the desired time point, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization and Measurement: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

Apoptosis (TUNEL) Assay

-

Cell Preparation: Cells are grown on coverslips and treated with Ad.mda-7 or Ad.vec.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, is added to the cells and incubated in a humidified chamber at 37°C for 1 hour.

-

Microscopy: The coverslips are mounted with a DAPI-containing mounting medium to visualize the nuclei. Apoptotic cells (green fluorescence) are observed under a fluorescence microscope.

Conclusion and Future Directions

MDA-7/IL-24 plays a pivotal role in inducing differentiation and apoptosis in melanoma cells through a well-defined signaling cascade involving the p38 MAPK pathway and the GADD family of genes. Its ability to selectively target cancer cells makes it a highly promising candidate for cancer gene therapy. Further research is warranted to fully elucidate the intricate regulatory mechanisms of MDA-7/IL-24 and to explore its therapeutic potential in combination with other anti-cancer agents. The development of more efficient delivery systems for MDA-7/IL-24 could further enhance its clinical utility in the fight against melanoma and other malignancies.

References

- 1. mda-7 (IL-24) mediates selective apoptosis in human melanoma cells by inducing the coordinated overexpression of the GADD family of genes by means of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of melanoma tumor growth in vivo by survivin targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mda-7 (IL-24) Mediates selective apoptosis in human melanoma cells by inducing the coordinated overexpression of the GADD family of genes by means of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential induction of apoptotic cell death in melanoma cells as compared with normal keratinocytes using a non-thermal plasma torch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

The Dichotomous Role of MDA-7/IL-24: A Comprehensive Technical Guide to its Expression in Cancer

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the expression and functional significance of Melanoma Differentiation Associated gene-7 (mda-7), also known as Interleukin-24 (IL-24), across a spectrum of human cancers. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and molecular therapeutics.

Executive Summary

Melanoma Differentiation Associated gene-7 (mda-7/IL-24) has emerged as a potent tumor suppressor with a unique cancer-specific pro-apoptotic activity. Its expression is frequently downregulated in a multitude of cancer types, and this loss is often correlated with disease progression and poor prognosis. This guide summarizes the current understanding of mda-7/IL-24 expression in various malignancies, details the experimental protocols for its detection and quantification, and elucidates the key signaling pathways it modulates. The quantitative data presented herein, compiled from numerous studies, underscores the potential of mda-7/IL-24 as a diagnostic and prognostic biomarker, as well as a therapeutic target.

Quantitative Expression of mda-7/IL-24 in Cancer

The expression of mda-7/IL-24 is consistently found to be diminished in cancerous tissues when compared to their normal counterparts. This differential expression is a key indicator of its role as a tumor suppressor. The following tables provide a consolidated view of quantitative data on mda-7/IL-24 expression across various cancer types.

Table 1: mda-7/IL-24 mRNA Expression in Cancer

| Cancer Type | Comparison | Method | Key Findings |

| Melanoma | Normal Melanocytes vs. Metastatic Melanoma Cell Lines | qRT-PCR | Higher levels of mda-7 mRNA in normal melanocytes compared to metastatic melanoma cell lines.[1] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Normal Lymph Node vs. DLBCL Tissues | RT-qPCR | mda-7/IL-24 mRNA expression was significantly lower in DLBCL tissues.[2] |

Table 2: mda-7/IL-24 Protein Expression in Cancer

| Cancer Type | Comparison | Method | Key Findings |

| Melanoma | Primary vs. Metastatic Tumors | Immunohistochemistry (IHC) | Downregulation of MDA-7 expression is observed during the progression to invasive and metastatic stages.[1] |

| Non-Small Cell Lung Cancer (NSCLC) | Resected Pathologic Stage I-IIIA Tumors | IHC | High MDA-7/IL-24 expression was found in 53.0% of patients and was a significant favorable prognostic factor in adenocarcinoma. |

| Colorectal Cancer (CRC) | CRC Tissues vs. Adjacent Mucosa | Not Specified | MDA-7/IL-24 levels were significantly lower in CRC tissues. |

| Diffuse Large B-cell Lymphoma (DLBCL) | Normal Lymph Node vs. DLBCL Tissues | Western Blotting, IHC | MDA-7/IL-24 protein expression was lower in DLBCL tissues. High expression was found in 44.44% of DLBCL cases.[2] |

| Breast Cancer | Human Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-435) | Western Blotting | Transduction with retroviral vector encoding mda-7/IL-24 strongly induced GAS3 expression.[3] |

| Hematopoietic Malignancies | 11 Hematopoietic Tumor Cell Lines | Not Specified | Expression of mda-7/IL-24 or its intact receptor pairs was not detected.[4] |

Key Signaling Pathways Modulated by mda-7/IL-24

mda-7/IL-24 exerts its anti-tumor effects through a variety of signaling pathways, leading to apoptosis, inhibition of angiogenesis, and a "bystander effect" that propagates its cancer-killing signal to neighboring tumor cells.

Apoptosis Induction Pathway

Overexpression of mda-7/IL-24 triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the modulation of pro- and anti-apoptotic proteins.

References

- 1. mda-7/IL-24: Multifunctional cancer-specific apoptosis-inducing cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical significance of Mda-7/IL-24 and C-myb expression in tumor tissues of patients with diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mda-7/IL-24 inhibits the proliferation of hematopoietic malignancies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

MDA-7/IL-24-Mediated Cell Death: A Technical Guide to Apoptosis and Toxic Autophagy

Abstract

Melanoma Differentiation Associated gene-7/Interleukin-24 (MDA-7/IL-24) is a unique member of the IL-10 cytokine family with potent, cancer-specific tumor-suppressing properties. When overexpressed in cancer cells, MDA-7/IL-24 selectively induces cell death without harming normal, non-transformed cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MDA-7/IL-24-induced cytotoxicity, focusing on its dual roles in triggering apoptosis and toxic autophagy. The central mechanism involves the induction of endoplasmic reticulum (ER) stress, which activates multiple downstream signaling cascades, including the p38 MAPK and JNK pathways. These pathways converge to modulate the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation, the hallmarks of apoptosis.[3][4][5] Concurrently, MDA-7/IL-24 can initiate a toxic form of autophagy, which contributes to its cell-killing repertoire.[6][7] Furthermore, secreted MDA-7/IL-24 protein mediates a potent "bystander effect," engaging cell surface receptors on neighboring tumor cells to propagate the death signal.[2][8][9] This document summarizes the key signaling pathways, presents comparative data on molecular targets, details relevant experimental protocols, and provides visual diagrams to elucidate the complex interplay between MDA-7/IL-24-induced apoptosis and autophagy.

Introduction

Melanoma Differentiation Associated gene-7 (mda-7), now classified as Interleukin-24 (IL-24), was first identified in human melanoma cells undergoing terminal differentiation.[1][7] It is a unique cytokine belonging to the IL-10 family that exhibits broad-spectrum anti-cancer activity.[3] The most remarkable feature of MDA-7/IL-24 is its ability to selectively induce growth arrest and programmed cell death in a wide array of cancer cells while having no toxic effects on normal cells and tissues.[4][6][10]

The primary modes of cell death initiated by MDA-7/IL-24 are apoptosis (Type I programmed cell death) and a toxic form of autophagy (Type II programmed cell death).[3][6][7] This is distinct from necrosis, which is an uncontrolled form of cell death typically resulting from acute injury and often eliciting an inflammatory response. MDA-7/IL-24's mechanisms are highly regulated, involving a coordinated series of molecular events that dismantle the cell in a controlled manner. This guide dissects these programmed pathways to provide a clear understanding for researchers and drug development professionals.

Core Mechanisms of MDA-7/IL-24-Induced Cell Death

The cytotoxic activity of MDA-7/IL-24 in cancer cells is not mediated by a single pathway but rather by a network of interconnected processes originating primarily from stress within the endoplasmic reticulum.

Endoplasmic Reticulum (ER) Stress

A central event in MDA-7/IL-24-mediated cell death is the induction of ER stress.[11][12] Following ectopic expression, such as through adenoviral delivery, the MDA-7/IL-24 protein accumulates in the ER and Golgi apparatus.[3][13] This accumulation disrupts protein folding homeostasis, triggering the Unfolded Protein Response (UPR).[8][14] In cancer cells, which often have higher basal levels of ER stress, this additional burden pushes the cells past a survival threshold and toward apoptosis.[11] Key indicators of ER stress activation by MDA-7/IL-24 include the upregulation of chaperone proteins like BiP/GRP78 and the activation of UPR sensors such as PERK (PKR-like endoplasmic reticulum kinase).[14][15]

Apoptosis (Type I Cell Death)

MDA-7/IL-24 robustly activates the apoptotic cascade through both intrinsic and extrinsic signaling pathways.

-

Intrinsic (Mitochondrial) Pathway : This is the dominant apoptotic pathway activated by MDA-7/IL-24. It involves a critical shift in the balance of the Bcl-2 family of proteins. MDA-7/IL-24 promotes the upregulation of pro-apoptotic members like Bax and Bak while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][5][14] This altered ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3.[16][17][18] Furthermore, MDA-7/IL-24 can induce Bcl-2 S-denitrosylation, marking it for ubiquitin-proteasome degradation and further tilting the balance toward cell death.[17][19][20]

-

Extrinsic Pathway : There is also evidence that MDA-7/IL-24 can engage the extrinsic apoptosis pathway. This involves the activation of death receptors, such as the Fas/FasL system, which can directly activate the caspase cascade.[6][21]

Toxic Autophagy (Type II Cell Death)

While autophagy is typically a pro-survival mechanism that allows cells to recycle components under stress, MDA-7/IL-24 can induce an excessive, sustained level of autophagy that becomes cytotoxic.[6][14] This process, often termed toxic autophagy, contributes significantly to MDA-7/IL-24's anti-cancer effects. The induction of toxic autophagy is also linked to ER stress and the generation of reactive oxygen species (ROS).[3][6][22] This leads to the upregulation of key autophagy-related proteins like Beclin-1.[5][22] Some studies suggest a "switch" mechanism, where an initial autophagic response transitions to apoptosis. This switch may be facilitated by events such as the calpain-mediated cleavage of Atg5 or the direct interaction of MDA-7/IL-24 with Beclin 1, inhibiting its autophagic function and promoting apoptosis.[23]

Key Signaling Pathways

Several key signaling cascades are modulated by MDA-7/IL-24 to execute its cell death program.

p38 MAPK and GADD Gene Activation

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical mediator of MDA-7/IL-24-induced apoptosis.[4] In melanoma and other cancer cells, MDA-7/IL-24 triggers the phosphorylation and activation of p38 MAPK.[8] This activation leads to the coordinated overexpression of the Growth Arrest and DNA Damage-inducible (GADD) family of genes (GADD153, GADD45, GADD34), which play a central role in promoting apoptosis.[4][8] Inhibition of the p38 MAPK pathway has been shown to protect cancer cells from MDA-7/IL-24-induced killing.[8]

Receptor-Mediated Signaling and the "Bystander Effect"

A fascinating aspect of MDA-7/IL-24 biology is its ability to induce a "bystander effect," killing nearby cancer cells that were not initially targeted.[1][3] This is achieved when a cell expressing MDA-7/IL-24 secretes the protein into the extracellular environment. The secreted MDA-7/IL-24 then acts as a ligand, binding to its cognate cell surface receptors—heterodimeric complexes of IL-20R1/IL-20R2 and IL-22R1/IL-20R2—which are often overexpressed on cancer cells.[8][21][24] This receptor engagement triggers an autocrine/paracrine signaling loop that induces the expression of endogenous MDA-7/IL-24 in the recipient cell, thereby propagating the ER stress and apoptotic signals.[25] This mechanism amplifies the therapeutic effect, allowing a small number of MDA-7/IL-24-producing cells to eliminate a larger tumor mass.

Quantitative Data Summary

While much of the literature describes qualitative effects, the following tables summarize the consistent molecular changes induced by MDA-7/IL-24 across various cancer cell lines as reported in cited studies.

Table 1: Regulation of Key Apoptotic and Stress-Related Proteins by MDA-7/IL-24

| Protein/Gene Family | Effect | Cancer Cell Types | Reference(s) |

| Anti-Apoptotic | |||

| Bcl-2 | Downregulation | Breast, Prostate, Melanoma | [3][5][17][19] |

| Bcl-xL | Downregulation | Breast, Prostate | [3][5][14] |

| Mcl-1 | Downregulation | Prostate | [11] |

| Pro-Apoptotic | |||

| Bax | Upregulation | Breast, Melanoma | [3][5][10][18] |

| Bak | Upregulation | General | [6][14] |

| Bad | Upregulation | General | [3][14] |

| Stress Response | |||

| GADD Genes | Upregulation | Melanoma | [4][8] |

| SARI | Upregulation | Cervical, Prostate | [6][8] |

| BiP/GRP78 | Upregulation | General | [14][15] |

| Caspases | |||

| Caspase-3 | Cleavage/Activation | Multiple | [16][18][26] |

| Caspase-9 | Cleavage/Activation | Multiple | [17][27] |

Table 2: Activation of Signaling Pathways by MDA-7/IL-24

| Pathway Component | Effect | Cancer Cell Types | Reference(s) |

| p38 MAPK | Phosphorylation/Activation | Melanoma | [4][8] |

| JNK | Activation | Glioma, Pancreatic | [6][9][27] |

| STAT3 | Phosphorylation/Activation | Pancreatic, Melanoma | [3][9] |

| PERK | Phosphorylation/Activation | Glioma, General | [11][14][27] |

Experimental Protocols

The following are standard methodologies used to investigate MDA-7/IL-24-induced cell death.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.

-

Cell Seeding : Plate cancer cells (e.g., MDA-MB-231 breast cancer, DU-145 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment : Infect cells with a replication-incompetent adenovirus expressing MDA-7/IL-24 (Ad.mda-7) at various multiplicities of infection (MOI) or treat with purified recombinant MDA-7/IL-24 protein. Include a control group treated with a null adenovirus or vehicle.

-

Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[28]

-

Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]

-

Measurement : Read the absorbance at 550-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Seed cells in 6-well plates and treat with Ad.mda-7 or recombinant protein as described above for 48 hours.

-

Cell Harvesting : Collect both adherent and floating cells. Wash with cold PBS.

-

Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[29]

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (primarily)

-

Western Blotting for Protein Expression

This technique is used to detect changes in the expression and activation (e.g., cleavage, phosphorylation) of key proteins.

-

Protein Extraction : Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[28] An antibody against a housekeeping protein (e.g., β-Actin, GAPDH) should be used as a loading control.

Conclusion

MDA-7/IL-24 stands out as a promising anti-cancer agent due to its multifaceted and cancer-selective mechanisms of action. It does not induce classical necrosis but rather orchestrates a controlled cellular demolition through the highly regulated processes of apoptosis and toxic autophagy. The induction of ER stress serves as the central node from which multiple pro-death signaling pathways emanate, including the p38 MAPK and JNK cascades. These signals converge on the mitochondria to modulate Bcl-2 family proteins, leading to caspase-dependent apoptosis. The ability of secreted MDA-7/IL-24 to engage specific receptors and induce a "bystander effect" dramatically enhances its therapeutic potential, allowing it to eliminate a broader population of tumor cells. A thorough understanding of these intricate pathways is critical for the continued development of MDA-7/IL-24 as a novel biologic therapy for cancer.

References

- 1. mda-7/IL-24: Multifunctional cancer-specific apoptosis-inducing cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. Insights into the Mechanisms of Action of MDA-7/IL-24: A Ubiquitous Cancer-Suppressing Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into apoptosis and toxic autophagy: The roles of MDA-7/IL-24, a multidimensional anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights into apoptosis and toxic autophagy: The roles of MDA-7/IL-24, a multidimensional anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel mechanism of MDA-7/IL-24 cancer-specific apoptosis through SARI induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mda-7/IL24 kills pancreatic cancer cells by inhibition of the Wnt/PI3K signaling pathways: identification of IL-20 receptor-mediated bystander activity against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cancer growth suppressor gene mda-7 selectively induces apoptosis in human breast cancer cells and inhibits tumor growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MDA-7/IL-24: Multifunctional Cancer Killing Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melanoma Differentiation Associated Gene-7/Interleukin-24 Potently Induces Apoptosis in Human Myeloid Leukemia Cells through a Process Regulated by Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of autophagy as a mechanism of cytotoxicity by the clinically used agent MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Melanoma differentiation associated gene-7/interleukin-24 induces caspase-3 denitrosylation to facilitate the activation of cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MDA-7/IL-24 Induces Bcl-2 Denitrosylation and Ubiquitin-Degradation Involved in Cancer Cell Apoptosis | PLOS One [journals.plos.org]

- 18. Enhanced Apoptosis-Inducing Function of MDA-7/IL-24 RGD Mutant Via the Increased Adhesion to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MDA-7/IL-24 Induces Bcl-2 Denitrosylation and Ubiquitin-Degradation Involved in Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MDA-7/IL-24 induces Bcl-2 denitrosylation and ubiquitin-degradation involved in cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of MDA-7/IL-24 a Multifunction Protein in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]